molecular formula C16H12ClN3O3 B12029253 [2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

[2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

Cat. No.: B12029253
M. Wt: 329.74 g/mol
InChI Key: HUXKOWUGIRCTAT-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a benzotriazolyl moiety, and an oxoethyl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate typically involves the reaction of 2-(4-chlorophenyl)-2-oxoethyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzotriazolyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzotriazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in polymers, adhesives, and surface treatments.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-oxoethyl 2-(benzotriazol-1-yl)acetate
  • 2-(4-methylphenyl)-2-oxoethyl 2-(benzotriazol-1-yl)acetate
  • 2-(4-nitrophenyl)-2-oxoethyl 2-(benzotriazol-1-yl)acetate

Uniqueness

Compared to similar compounds, [2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C16H12ClN3O3/c17-12-7-5-11(6-8-12)15(21)10-23-16(22)9-20-14-4-2-1-3-13(14)18-19-20/h1-8H,9-10H2

InChI Key

HUXKOWUGIRCTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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